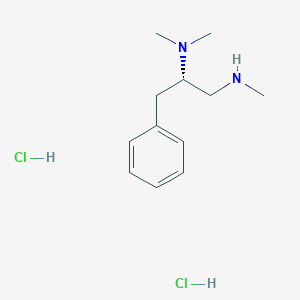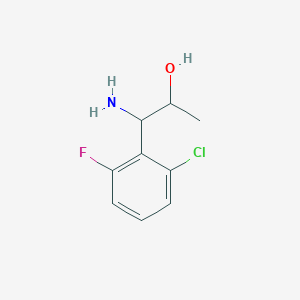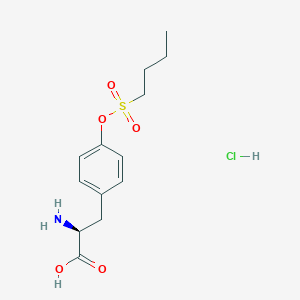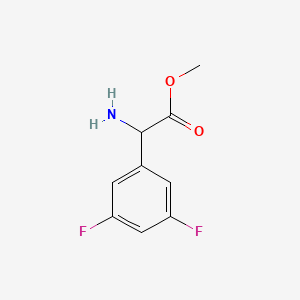
Methyl 2-amino-2-(3,5-difluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-2-(3,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H10F2NO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon of the ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3,5-difluorophenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(3,5-difluorophenyl)acetonitrile.
Hydrolysis: The nitrile group is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Esterification: Finally, the carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Strecker reaction and hydrolysis steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-2-(3,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of Methyl 2-nitro-2-(3,5-difluorophenyl)acetate.
Reduction: Formation of Methyl 2-amino-2-(3,5-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-2-(3,5-difluorophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the effects of fluorinated phenyl compounds on biological systems.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-2-(3,5-difluorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-2-(4-fluorophenyl)acetate
- Methyl 2-amino-2-(2,4-difluorophenyl)acetate
- Methyl 2-amino-2-(3,4-difluorophenyl)acetate
Uniqueness
Methyl 2-amino-2-(3,5-difluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The 3,5-difluoro substitution pattern can provide distinct electronic and steric effects compared to other fluorinated derivatives, potentially leading to unique pharmacological properties.
Propriétés
Formule moléculaire |
C9H9F2NO2 |
|---|---|
Poids moléculaire |
201.17 g/mol |
Nom IUPAC |
methyl 2-amino-2-(3,5-difluorophenyl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8H,12H2,1H3 |
Clé InChI |
MIFHKOUGNLCIIJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC(=CC(=C1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


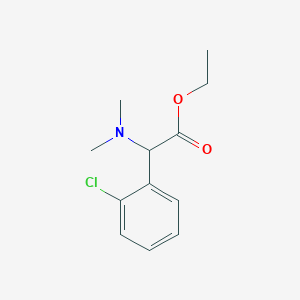
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
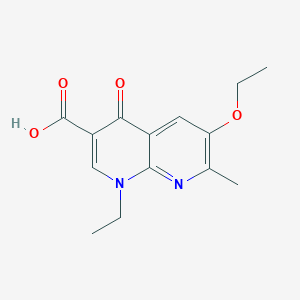
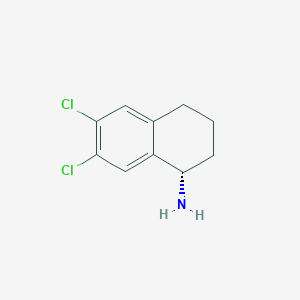
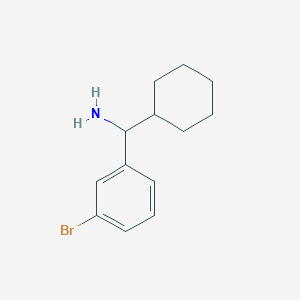
![1-Amino-1-[4-(difluoromethyl)phenyl]acetone](/img/structure/B13045229.png)
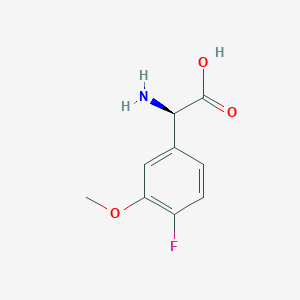
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
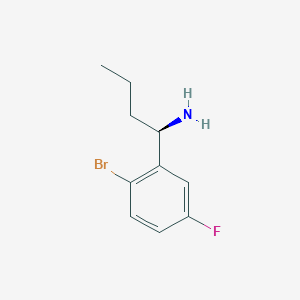
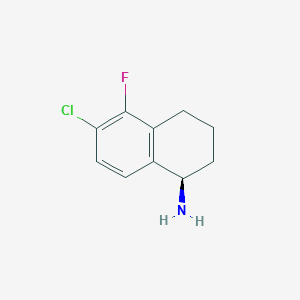
![1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13045255.png)
